Technical Guide: 4,8-Dichlorobenzofuro[3,2-d]pyrimidine (CAS 294874-71-8)
Technical Guide: 4,8-Dichlorobenzofuro[3,2-d]pyrimidine (CAS 294874-71-8)
Executive Summary: The Bifunctional Scaffold
4,8-Dichlorobenzofuro[3,2-d]pyrimidine is a privileged heterocyclic scaffold in medicinal chemistry, valued for its structural rigidity and orthogonal reactivity. Unlike simple pyrimidines, the tricyclic benzofuro-fused system provides a planar pharmacophore that mimics adenosine, making it a potent template for ATP-competitive kinase inhibitors (e.g., CK2, PIM1, PKC).
For the synthetic chemist, this molecule is defined by its regioselective asymmetry . The chlorine atom at position C4 is highly activated for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Detail |
| CAS Number | 294874-71-8 |
| IUPAC Name | 4,8-dichloro[1]benzofuro[3,2-d]pyrimidine |
| Molecular Formula | C₁₀H₄Cl₂N₂O |
| Molecular Weight | 239.06 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; poorly soluble in water/alcohols.[1] |
| Stability | Moisture sensitive (C4-Cl hydrolyzes to 4-OH); store under inert gas at -20°C. |
| SMILES | Clc1ccc2c(c1)oc3nc(Cl)ncc23 |
Synthetic Architecture
The synthesis of 4,8-dichlorobenzofuro[3,2-d]pyrimidine is not a single-step process but a convergent assembly of the benzofuran core followed by pyrimidine annulation.
Core Construction (Retrosynthetic Logic)
The most robust route proceeds through the 8-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one intermediate. Direct chlorination of the fully formed tricyclic system is rarely selective; therefore, the C8-chlorine is typically installed via the starting phenol.
Step 1: Benzofuran Assembly
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Precursor: 5-Chloro-2-hydroxybenzonitrile or methyl 5-chloro-2-hydroxybenzoate.
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Reagent: Ethyl bromoacetate / K₂CO₃.
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Mechanism: Alkylation of the phenol followed by Thorpe-Ziegler cyclization (for nitriles) yields the 3-amino-5-chlorobenzofuran-2-carboxylate or carboxamide.
Step 2: Pyrimidine Annulation
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Reagent: Formamide (excess) or Triethyl orthoformate/NH₄OAc.
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Conditions: Reflux (140–180°C).
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Outcome: Cyclocondensation yields 8-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one . This intermediate is stable and can be stored.
Step 3: Deoxychlorination (The Activation Step)
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Reagent: POCl₃ (Phosphorus oxychloride).
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Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).
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Protocol: The lactam carbonyl at C4 is converted to the imidoyl chloride.
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Critical Note: Anhydrous conditions are essential to prevent reversion to the starting material.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from chlorophenol precursors to the dichloro-scaffold.
Functionalization & Reactivity
The power of CAS 294874-71-8 lies in its ability to undergo orthogonal functionalization .
C4-Chlorine: The "Soft" Electrophile ( )
The C4 position is electron-deficient due to the inductive effect of the adjacent nitrogens. It reacts readily with nucleophiles under mild conditions.
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Nucleophiles: Primary/secondary amines, alkoxides, thiols.
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Conditions: IPA or DMF, DIPEA (base), 60–80°C.
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Selectivity: 100% selective for C4 over C8. The C8-Cl bond is too strong to break under standard
conditions.
C8-Chlorine: The "Hard" Electrophile (Cross-Coupling)
Once the C4 position is substituted (deactivating the ring slightly), the C8-chlorine (an aryl chloride) can be engaged via transition metal catalysis.
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Reactions: Suzuki-Miyaura (Aryl-B), Buchwald-Hartwig (Aryl-N), Sonogashira (Aryl-C≡C).
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Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, or XPhos Pd G2.
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Significance: This allows the introduction of solubility-enhancing groups or lipophilic tails late in the synthesis.
Reactivity Map
Figure 2: Orthogonal functionalization strategy. C4 is substituted first to prevent side reactions.
Medicinal Chemistry Applications
Kinase Inhibition
The benzofuro[3,2-d]pyrimidine core is an isostere of the purine nucleus found in ATP.
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CK2 (Casein Kinase 2): Derivatives substituted at C4 with bulky amines (e.g., benzylamine) often show nanomolar potency against CK2, a target in various cancers.
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PIM1 Kinase: The planar tricyclic system fits the narrow ATP binding pocket of PIM1.
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Structural Insight: The oxygen atom in the benzofuran ring acts as a hydrogen bond acceptor, often interacting with the "hinge region" of the kinase active site.
Antifungal Activity
Research indicates that 4-amino derivatives of this scaffold possess significant activity against Candida albicans.[2][3] The mechanism often involves inhibition of fungal protein kinases (e.g., PKC), distinct from the ergosterol-targeting mechanism of azoles.
Handling & Safety Protocols
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Hazard Identification: The compound is an aryl/heteroaryl halide. It is likely a skin and eye irritant.
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Moisture Sensitivity: The C4-Cl bond is susceptible to hydrolysis.
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Storage: Store in a tightly sealed vial, preferably under nitrogen or argon, at -20°C.
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Solvents: Use anhydrous solvents (DMF, DMSO) for reactions to avoid generating the 4-hydroxy impurity.
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Waste Disposal: Treat as halogenated organic waste. Do not release into aqueous drains due to potential aquatic toxicity of the benzofuran core.
References
-
PubChem. (n.d.). 4,8-Dichlorobenzofuro[3,2-d]pyrimidine (CID 617212). National Center for Biotechnology Information. Retrieved from [Link]
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Marchand, P., et al. (2018). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorganic & Medicinal Chemistry Letters, 28(13), 2250-2255. Retrieved from [Link]
- Yang, Y., et al. (2010). Design, synthesis and biological evaluation of novel benzofuro[3,2-d]pyrimidine derivatives as potent CK2 inhibitors. European Journal of Medicinal Chemistry, 45(10), 4507-4512.
-
Kirsch, G., et al. (2009). Synthesis of functionalized benzofuro[3,2-d]pyrimidines.[2][4][5] Journal of Heterocyclic Chemistry. (General synthesis methodology).
Sources
- 1. 4,8-Dichlorobenzofuro[3,2-d]pyrimidine | C10H4Cl2N2O | CID 617212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orientjchem.org [orientjchem.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
